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Compound of Interest

2'-Trifluoromethyl-biphenyl-3-
Compound Name:
carbaldehyde

cat. No.: B1300060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and spectral characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. This
compound, belonging to the class of trifluoromethylated biphenyls, is of significant interest in
medicinal chemistry and drug discovery due to the unique properties imparted by the
trifluoromethyl group.[1]

Core Physicochemical Properties

Quantitative data for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde is summarized in the table
below. While experimental values for some properties are not readily available in the public
domain, predicted values from computational models provide useful estimates.
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Property Value Source
Molecular Formula C14HoF30 [2]
Molecular Weight 250.22 g/mol [2]
Boiling Point 344.0+42.0°C Predicted
Density 1.251 + 0.06 g/cm?3 Predicted
Melting Point Not available
Solubility Not available
pKa Not available

Synthesis

The synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde can be achieved through a
Suzuki-Miyaura cross-coupling reaction. This versatile palladium-catalyzed reaction is a
cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly
for creating biaryl structures.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as
follows. Please note that specific reaction conditions for 2'-Trifluoromethyl-biphenyl-3-
carbaldehyde may require optimization.

Reactants:

e 3-Formylphenylboronic acid

e 1-Bromo-2-(trifluoromethyl)benzene

o Palladium catalyst (e.g., Pd(PPhs)4, Pd(OAC)2)
e Base (e.g., K2COs, NazCOs, K3POa4)

e Solvent (e.g., Toluene, Dioxane, DMF, often with water)
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Procedure:

» To areaction vessel, add 3-formylphenylboronic acid, 1-bromo-2-(trifluoromethyl)benzene, a
palladium catalyst, and a base.

e Add the chosen solvent system.
o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (monitored by TLC or LC-MS).

e Upon completion, cool the reaction to room temperature.

e Perform an aqueous work-up by adding water and extracting the product with an organic
solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 2'-
Trifluoromethyl-biphenyl-3-carbaldehyde.

Logical Workflow for Suzuki-Miyaura Coupling:
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Figure 1: General workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura
coupling.

Spectroscopic Characterization

While specific experimental spectra for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde are not
widely published, the expected spectral features can be inferred from the analysis of similar
compounds.

e 1H NMR: The proton NMR spectrum is expected to show a series of multiplets in the
aromatic region (typically & 7.0-8.5 ppm) corresponding to the protons on the two phenyl
rings. The aldehyde proton should appear as a singlet further downfield (6 9.5-10.5 ppm).

e 13C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the
trifluoromethyl group influencing the chemical shifts of the adjacent carbons. The carbonyl
carbon of the aldehyde will be observed in the characteristic downfield region (& 190-200

ppm).

e FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=0) stretching
vibration of the aldehyde group around 1700 cm~*. Aromatic C-H and C=C stretching
vibrations will also be present. The C-F stretching vibrations of the trifluoromethyl group
typically appear in the region of 1000-1350 cm™1,

Role in Drug Development and Signaling Pathways

The incorporation of a trifluoromethyl group into organic molecules is a well-established
strategy in medicinal chemistry to enhance various properties of drug candidates.[1] The -CFs
group can improve metabolic stability, increase lipophilicity (which can affect cell membrane
permeability), and alter the electronic properties of the molecule, potentially leading to stronger
binding interactions with biological targets.

Biphenyl scaffolds are also prevalent in a wide range of biologically active compounds.[3] While
no specific biological activities or signaling pathway modulation have been reported for 2'-
Trifluoromethyl-biphenyl-3-carbaldehyde itself, its structural motifs suggest potential for
investigation in various therapeutic areas. The aldehyde functional group provides a reactive
handle for further chemical modifications, allowing for the synthesis of a library of derivatives
for biological screening.
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Potential Signaling Pathway Interactions:

Given the structural similarities to other biologically active biphenyl compounds, potential
(though currently hypothetical) areas of investigation for this molecule could include its
interaction with various signaling pathways. The diagram below illustrates a generalized
representation of how a small molecule inhibitor, such as a derivative of the title compound,
might interact with a cellular signaling cascade.
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Figure 2: Hypothetical interaction of a small molecule inhibitor with a generic signaling
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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